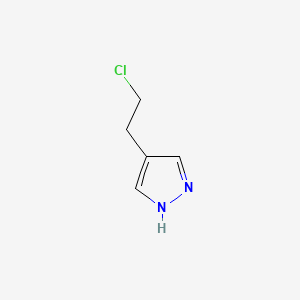

4-(2-chloroethyl)-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2-chloroethyl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2/c6-2-1-5-3-7-8-4-5/h3-4H,1-2H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBGYVEMTQPFYBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00597788 | |

| Record name | 4-(2-Chloroethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00597788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

438475-37-7 | |

| Record name | 4-(2-Chloroethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00597788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-(2-Chloroethyl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and handling of 4-(2-chloroethyl)-1H-pyrazole, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The pyrazole scaffold is a privileged motif in numerous pharmacologically active compounds, and the incorporation of a reactive chloroethyl group at the 4-position offers a versatile handle for further molecular elaboration. This document outlines a plausible and detailed multi-step synthetic pathway starting from readily available precursors, provides an in-depth analysis of the expected spectroscopic characteristics for structural elucidation, and discusses the potential reactivity and necessary safety precautions for handling this alkylating agent. This guide is intended to empower researchers with the practical and theoretical knowledge required to confidently synthesize and utilize this compound in their research endeavors.

Introduction

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. Their unique electronic properties and ability to participate in hydrogen bonding have established them as a cornerstone in the design of bioactive molecules. The pyrazole ring is found in a wide array of approved drugs, demonstrating its broad therapeutic relevance. The functionalization of the pyrazole core is a key strategy for modulating the pharmacological profile of these compounds. The introduction of a 2-chloroethyl group at the 4-position of the pyrazole ring, to form this compound, furnishes a molecule with a reactive electrophilic center. This functional group can readily participate in nucleophilic substitution reactions, making it an invaluable intermediate for the synthesis of more complex molecular architectures and for the covalent modification of biological targets.

This guide will provide a detailed, step-by-step synthetic protocol, a thorough discussion of the analytical techniques for its characterization, and essential information on its reactivity and safe handling.

I. Synthesis of this compound: A Multi-Step Approach

start [label="Hydrazone Precursor", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate1 [label="1H-Pyrazole-4-carbaldehyde"]; intermediate2 [label="4-(2-Hydroxyethyl)-1H-pyrazole"]; final_product [label="this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> intermediate1 [label=" Vilsmeier-Haack\nReaction"]; intermediate1 -> intermediate2 [label=" Reduction\n(e.g., NaBH4)"]; intermediate2 -> final_product [label=" Chlorination\n(e.g., SOCl2)"]; }

Proposed synthetic workflow for this compound.

Step 1: Synthesis of 1H-Pyrazole-4-carbaldehyde

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich heterocyclic systems and provides a good entry point for the synthesis of 1H-pyrazole-4-carbaldehyde.[1][2] This reaction involves the cyclization of a hydrazone in the presence of a formylating agent, typically prepared from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

Protocol 1: Vilsmeier-Haack Synthesis of 1H-Pyrazole-4-carbaldehyde

-

Materials:

-

Appropriate hydrazone precursor (e.g., derived from a substituted acetophenone and hydrazine)

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Crushed ice

-

Sodium hydroxide solution (e.g., 10% w/v)

-

Ethyl acetate

-

Petroleum ether

-

-

Procedure:

-

In a round-bottom flask cooled in an ice bath, slowly add phosphorus oxychloride (3.0 mmol) to anhydrous N,N-dimethylformamide (4 mL) with stirring to form the Vilsmeier reagent.

-

To this cold solution, add the hydrazone (1.0 mmol).

-

Allow the reaction mixture to warm to room temperature and then heat to 80 °C for 4 hours.[1]

-

After cooling, pour the reaction mixture onto crushed ice.

-

Neutralize the mixture with a dilute sodium hydroxide solution.

-

The resulting precipitate can be collected by filtration, washed with water, and purified by column chromatography (e.g., using an ethyl acetate/petroleum ether gradient) to yield 1H-pyrazole-4-carbaldehyde.[1]

-

Step 2: Reduction of 1H-Pyrazole-4-carbaldehyde to 4-(Hydroxymethyl)-1H-pyrazole

The reduction of the aldehyde functional group to a primary alcohol is a standard transformation that can be readily achieved using a mild reducing agent such as sodium borohydride (NaBH₄).[3][4]

Protocol 2: Reduction to 4-(Hydroxymethyl)-1H-pyrazole

-

Materials:

-

1H-Pyrazole-4-carbaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol or Ethanol

-

Deionized water

-

Dilute hydrochloric acid (e.g., 1 M)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve 1H-pyrazole-4-carbaldehyde (1.0 mmol) in methanol (10 mL) in a round-bottom flask and cool the solution in an ice bath.

-

Slowly add sodium borohydride (1.2 mmol) in small portions to the stirred solution.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.

-

Carefully quench the reaction by the slow addition of deionized water, followed by neutralization with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-(hydroxymethyl)-1H-pyrazole, which can be purified by column chromatography if necessary.

-

Step 3: Chlorination of 4-(Hydroxymethyl)-1H-pyrazole to this compound

The conversion of the primary alcohol to the corresponding alkyl chloride can be achieved using various chlorinating agents. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[5]

Protocol 3: Chlorination to this compound

-

Materials:

-

4-(Hydroxymethyl)-1H-pyrazole

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM) or chloroform

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve 4-(hydroxymethyl)-1H-pyrazole (1.0 mmol) in anhydrous dichloromethane (10 mL) in a round-bottom flask equipped with a reflux condenser and a drying tube.

-

Cool the solution in an ice bath and slowly add thionyl chloride (1.2 mmol).

-

After the addition, allow the mixture to warm to room temperature and then gently reflux for 2-4 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture and carefully pour it into a stirred, saturated sodium bicarbonate solution to neutralize the excess thionyl chloride and HCl produced.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude this compound can be purified by column chromatography on silica gel.

-

II. Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following spectroscopic techniques are recommended, with predicted data based on the analysis of similar pyrazole derivatives.[6][7][8][9]

Compound [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; NMR [label="NMR Spectroscopy\n(¹H & ¹³C)"]; MS [label="Mass Spectrometry\n(MS)"]; IR [label="Infrared Spectroscopy\n(FTIR)"]; Purity [label="Purity & Identity\nConfirmed", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Compound -> NMR [label="Structural Elucidation"]; Compound -> MS [label="Molecular Weight\nConfirmation"]; Compound -> IR [label="Functional Group\nIdentification"]; {NMR, MS, IR} -> Purity [style=dashed]; }

Workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrazole ring protons and the chloroethyl side chain.

-

Pyrazole Protons: Two singlets in the aromatic region (typically δ 7.5-8.0 ppm) corresponding to the H-3 and H-5 protons of the pyrazole ring.

-

Chloroethyl Protons: Two triplets in the aliphatic region. The triplet for the methylene group adjacent to the pyrazole ring (CH₂-Ar) is expected around δ 2.8-3.2 ppm, while the triplet for the methylene group attached to the chlorine atom (CH₂-Cl) should appear further downfield, around δ 3.6-4.0 ppm.

-

N-H Proton: A broad singlet, the chemical shift of which can vary depending on the solvent and concentration, but is typically observed in the region of δ 12-14 ppm.

-

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework.

-

Pyrazole Carbons: Signals for the C-3 and C-5 carbons are expected in the range of δ 130-140 ppm. The C-4 carbon, bearing the substituent, will likely appear around δ 115-125 ppm.

-

Chloroethyl Carbons: The CH₂-Ar carbon should resonate around δ 25-35 ppm, and the CH₂-Cl carbon will be further downfield, in the region of δ 40-50 ppm.

-

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound. For this compound (C₅H₇ClN₂), the expected molecular weight is approximately 130.58 g/mol . The mass spectrum should show a molecular ion peak (M⁺) at m/z 130 and a characteristic M+2 peak at m/z 132 with an intensity of about one-third of the M⁺ peak, due to the presence of the ³⁷Cl isotope.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

N-H Stretch: A broad band in the region of 3100-3500 cm⁻¹ is indicative of the N-H bond of the pyrazole ring, with the broadening due to hydrogen bonding.[8]

-

C-H Stretch: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be observed just below 3000 cm⁻¹.

-

C=C and C=N Stretch: Aromatic ring stretching vibrations (C=C and C=N) are expected in the 1400-1600 cm⁻¹ region.

-

C-Cl Stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹, can be attributed to the C-Cl stretching vibration.

| Spectroscopic Data Summary (Predicted) | |

| Technique | Expected Observations |

| ¹H NMR | δ 12-14 (br s, 1H, NH), 7.5-8.0 (s, 2H, pyrazole-H), 3.6-4.0 (t, 2H, CH₂Cl), 2.8-3.2 (t, 2H, Ar-CH₂) |

| ¹³C NMR | δ 130-140 (C3/C5), 115-125 (C4), 40-50 (CH₂Cl), 25-35 (Ar-CH₂) |

| Mass Spec (EI) | m/z 130 (M⁺), 132 (M+2, ~33%) |

| FTIR (cm⁻¹) | 3100-3500 (N-H), ~3100 (Aromatic C-H), ~2900 (Aliphatic C-H), 1400-1600 (C=C, C=N), 600-800 (C-Cl) |

III. Reactivity and Applications

The 2-chloroethyl group at the 4-position of the pyrazole ring is the primary site of reactivity in this compound. As an alkylating agent, this compound can undergo nucleophilic substitution reactions with a variety of nucleophiles, including amines, thiols, and alcohols. This reactivity makes it a valuable intermediate for the synthesis of a diverse range of pyrazole derivatives with potential applications in drug discovery and materials science.

For instance, reaction with primary or secondary amines can lead to the formation of N-substituted aminoethylpyrazoles, which are common motifs in pharmacologically active molecules. Displacement of the chloride with a thiol can be used to introduce sulfur-containing functionalities.

IV. Safety and Handling

This compound should be handled with caution due to its nature as a potential alkylating agent. Alkylating agents are a class of compounds that can transfer an alkyl group to nucleophilic sites in cells, including DNA, and are often associated with mutagenic and carcinogenic properties.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This technical guide has detailed a plausible and robust synthetic route to this compound, a valuable and versatile building block for chemical synthesis. By providing step-by-step protocols for its preparation from 1H-pyrazole-4-carbaldehyde, along with a comprehensive overview of its expected spectroscopic characteristics, this document serves as a practical resource for researchers. The discussion on its reactivity and essential safety precautions further equips scientists with the knowledge to handle and utilize this compound effectively and safely in their pursuit of novel molecular entities.

References

-

Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules.

-

Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies.

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules.

-

Improved Synthesis of 1H-Pyrazole-4-carbaldehyde. Taylor & Francis Online.

-

SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. Semantic Scholar.

-

(Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. AWS.

-

Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. KTU ePubl. ]

-

Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles: promising head units for the generation of asymmetric imine ligands and mixed metal polynuclear complexes. Royal Society of Chemistry.

-

Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI). ResearchGate.

-

4-Formyl-1 H-pyrazole-1,3-diyl)dibenzoic Acid Derivatives as Narrow Spectrum Antibiotics for the Potential Treatment of Acinetobacter Baumannii Infections. PubMed.

-

An unusual thionyl chloride-promoted C−C bond formation to obtain 4,4'-bipyrazolones. Beilstein Journal of Organic Chemistry.

-

Scheme 1 Synthesis of pyrazoles 4 and 5. Conditions: i, neat, acetic acid, 20 °C. ResearchGate.

-

A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds. BenchChem.

-

Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. National Institutes of Health.

-

Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI.

-

Preparation of 4,5-diamino-1-(2'-hydroxyethyl)-pyradazole and acid addition salts thereof. Google Patents.

-

Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles. MDPI.

-

Synthesis of pyrazolines by using acetic acid. ResearchGate.

-

(PDF) Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. ResearchGate.

-

Sodium Borohydride (NaBH4) Reduction. Organic Synthesis.

-

Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. National Institutes of Health.

-

Synthesis of 1-(2-Hydroxyethyl)-3,5-dimethyl-1 H -pyrazole-4-carbaldehyde. ResearchGate.

-

Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry.

-

5 Combination of 1H and 13C NMR Spectroscopy. Thieme.

-

Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents. Indian Journal of Chemistry.

Sources

- 1. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - An unusual thionyl chloride-promoted C−C bond formation to obtain 4,4'-bipyrazolones [beilstein-journals.org]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. 35344-95-7 | 1H-Pyrazole-4-carboxaldehyde | Aldehydes | Ambeed.com [ambeed.com]

- 8. One moment, please... [em.muni.cz]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-(2-Chloroethyl)-1H-pyrazole: A Key Building Block in Medicinal Chemistry

Abstract

4-(2-Chloroethyl)-1H-pyrazole is a versatile heterocyclic intermediate that has garnered significant attention within the drug discovery and development landscape. Its unique structural motif, featuring a reactive chloroethyl side chain appended to a stable pyrazole core, renders it an invaluable building block for the synthesis of a diverse array of complex molecules. The pyrazole scaffold itself is a well-established pharmacophore, present in numerous approved therapeutic agents.[1] This guide provides a comprehensive overview of the essential physicochemical properties, synthesis, reactivity, and applications of this compound, offering a critical resource for researchers and scientists in medicinal chemistry and pharmaceutical development.

Chemical Identity and Physicochemical Properties

Accurate characterization of a synthetic intermediate is fundamental to its effective application. This section details the key identifiers and physicochemical properties of this compound, crucial for reaction planning, purification, and safety considerations.

Chemical Structure and Identifiers

The structure of this compound consists of a five-membered pyrazole ring substituted at the 4-position with a 2-chloroethyl group.

View Chemical Structure (DOT Script)

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 438475-37-7 | |

| Molecular Formula | C₅H₇ClN₂ | |

| Molecular Weight | 130.58 g/mol | |

| IUPAC Name | This compound | |

| InChI Key | KBGYVEMTQPFYBN-UHFFFAOYSA-N | |

| SMILES | C1=C(C=NN1)CCCl | Inferred |

Physicochemical Data

The physical and chemical properties of a compound dictate its behavior in different environments and are critical for designing experimental protocols.

Table 2: Physicochemical Properties

| Property | Value | Source(s) |

| Physical Form | Solid | |

| Boiling Point | 282.9 ± 15.0 °C at 760 mmHg | |

| Purity | Typically ≥98% | |

| Storage Temperature | 4°C or room temperature in an inert atmosphere |

Synthesis and Purification

The reliable synthesis of this compound is paramount for its use in further chemical transformations. The most common and direct route involves the chlorination of its corresponding alcohol precursor, 2-(1H-pyrazol-4-yl)ethanol.

Synthetic Workflow: Chlorination of 2-(1H-Pyrazol-4-yl)ethanol

This transformation is typically achieved using a standard chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The use of thionyl chloride is often preferred due to the gaseous nature of the byproducts (SO₂ and HCl), which simplifies purification.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative synthesis based on standard chemical principles for the conversion of alcohols to alkyl chlorides.

Objective: To synthesize this compound from 2-(1H-pyrazol-4-yl)ethanol.

Materials:

-

2-(1H-Pyrazol-4-yl)ethanol (1.0 eq)[2]

-

Thionyl chloride (SOCl₂, 1.2 - 1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(1H-pyrazol-4-yl)ethanol (1.0 eq) in anhydrous DCM.

-

Cooling: Cool the solution to 0°C using an ice-water bath. This step is critical to control the exothermic reaction between the alcohol and thionyl chloride, preventing potential side reactions.

-

Reagent Addition: Add thionyl chloride (1.2 - 1.5 eq) dropwise to the stirred solution over 15-30 minutes. The slow addition maintains the low temperature and ensures a controlled reaction rate.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quenching: Carefully and slowly pour the reaction mixture into a beaker containing ice and saturated aqueous NaHCO₃ solution. This neutralizes the excess thionyl chloride and the HCl byproduct. Caution: This step is highly exothermic and will release gas (CO₂). Ensure adequate ventilation and perform this step in a fume hood.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with an organic solvent like ethyl acetate or DCM. Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase.

-

Drying and Filtration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound.

Self-Validation: The identity and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. Comparison of the obtained data with literature values for analogous structures provides definitive validation.[3]

Spectroscopic Characterization

-

¹H NMR: One would expect to see characteristic signals for the pyrazole ring protons (typically two singlets in the aromatic region, ~7.5-8.0 ppm). The ethyl chain would present as two triplets: one for the -CH₂- group adjacent to the pyrazole ring (~2.9-3.2 ppm) and another for the -CH₂-Cl group further downfield (~3.6-3.8 ppm). A broad singlet for the N-H proton would also be present.[3]

-

¹³C NMR: Signals for the three unique carbons of the pyrazole ring would be observed, along with two signals corresponding to the carbons of the ethyl chain.

-

IR Spectroscopy: Characteristic peaks would include a broad N-H stretch (~3100-3300 cm⁻¹), C-H stretches (~2850-3000 cm⁻¹), C=C and C=N stretches from the aromatic ring (~1400-1600 cm⁻¹), and a C-Cl stretch (~600-800 cm⁻¹).[4][5]

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z 130, along with a characteristic M+2 peak at m/z 132 with approximately one-third the intensity, corresponding to the ³⁷Cl isotope.

Chemical Reactivity and Applications

The synthetic utility of this compound stems from the dual reactivity of its structure. The pyrazole ring is a stable aromatic system, while the primary alkyl chloride provides a reactive electrophilic site.

Reactivity Profile

The primary mode of reactivity is nucleophilic substitution at the chloroethyl side chain. The chlorine atom is a good leaving group, making the adjacent carbon susceptible to attack by a wide range of nucleophiles (e.g., amines, thiols, alkoxides). This reaction is the cornerstone of its application as a building block. The pyrazole ring itself can undergo N-alkylation or N-acylation at the unsubstituted nitrogen atom.[6]

Caption: Primary reaction pathway for this compound.

Applications in Drug Discovery

The pyrazole nucleus is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework capable of binding to multiple biological targets.[1][7] Pyrazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antibacterial properties.[6][8][9]

This compound serves as a key intermediate to introduce the pyrazole-ethyl motif into larger molecules. This is particularly valuable in the synthesis of kinase inhibitors, where the pyrazole can form crucial hydrogen bonds within the ATP-binding site of the enzyme, and the ethyl linker provides a vector for connecting to other pharmacophoric elements. By reacting it with various amines, chemists can rapidly generate libraries of compounds for screening against biological targets.

Safety and Handling

This compound and its hydrochloride salt are classified as hazardous.

-

Hazard Statements: H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage).

-

Precautionary Statements: P260 (Do not breathe dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P330+P331 (IF SWALLOWED: Rinse mouth. Do NOT induce vomiting), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P310 (Immediately call a POISON CENTER/doctor).

All handling should be performed in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Conclusion

This compound is a strategically important molecule in the field of organic and medicinal chemistry. Its straightforward synthesis and versatile reactivity make it an ideal starting point for the elaboration of more complex, biologically active compounds. A thorough understanding of its physicochemical properties, handling requirements, and reaction profile, as outlined in this guide, is essential for any researcher aiming to leverage this potent building block in the pursuit of novel therapeutic agents.

References

-

The Significance of Pyrazole Derivatives in Modern Drug Discovery . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Supporting information for - The Royal Society of Chemistry . The Royal Society of Chemistry. [Link]

-

Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities . National Institutes of Health (NIH). [Link]

-

Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity . National Institutes of Health (NIH). [Link]

-

Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl) . ResearchGate. [Link]

-

Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison . MDPI. [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics . PubMed Central. [Link]

-

Pyrazole synthesis . Organic Chemistry Portal. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review . National Institutes of Health (NIH). [Link]

-

Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles . ResearchGate. [Link]

-

194 recent advances in the synthesis of new pyrazole derivatives . ResearchGate. [Link]

-

Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl) . MDPI. [Link]

-

Synthesis, Reactions and Medicinal Uses of Pyrazole . Pharmaguideline. [Link]

-

Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives . MDPI. [Link]

-

A Simple Synthesis of 4-(2-Aminoethyl)-5-hydroxy-1H-pyrazoles . ResearchGate. [Link]

-

Recent Advances in Synthesis and Properties of Pyrazoles . MDPI. [Link]

-

Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity . MDPI. [Link]

-

2-(1H-Pyrazol-4-yl)ethanol . PubChem. [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery . PubMed. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review . MDPI. [Link]

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-(1H-Pyrazol-4-yl)ethanol | C5H8N2O | CID 4293604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. rsc.org [rsc.org]

- 5. banglajol.info [banglajol.info]

- 6. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 7. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data of 4-(2-chloroethyl)-1H-pyrazole

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the spectroscopic properties of the heterocyclic compound 4-(2-chloroethyl)-1H-pyrazole. As a valuable building block in medicinal chemistry and drug development, a thorough understanding of its structural and electronic characteristics is paramount. This document consolidates predicted spectroscopic data based on established principles and spectral data from analogous compounds. It offers in-depth interpretations of the expected ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. The causality behind spectral patterns is explained, providing a framework for the characterization of this and similar pyrazole derivatives. Detailed experimental protocols for acquiring such data are also presented, ensuring this guide serves as a practical resource for researchers.

Introduction: The Significance of this compound

The pyrazole moiety is a cornerstone in the design of a vast array of biologically active molecules. Its presence in numerous approved drugs highlights its importance as a pharmacophore. The title compound, this compound, is a bifunctional molecule featuring a reactive chloroethyl side chain, making it a versatile intermediate for the synthesis of more complex drug candidates. Accurate and comprehensive spectroscopic characterization is the bedrock of chemical synthesis and drug discovery, ensuring the identity, purity, and structural integrity of such crucial intermediates.

This guide is structured to provide a holistic understanding of the spectroscopic signature of this compound. Each section is dedicated to a specific spectroscopic technique, presenting predicted data, a thorough interpretation, and the underlying scientific principles.

Molecular Structure and Predicted Spectroscopic Summary

The structure of this compound, with the IUPAC numbering scheme, is presented below. The subsequent sections will delve into the detailed interpretation of the predicted spectroscopic data summarized in the tables.

Diagram of the Molecular Structure of this compound:

Caption: Molecular structure of this compound.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.5 (broad) | s | 1H | N-H |

| ~7.5 | s | 2H | H-3, H-5 |

| ~3.8 | t | 2H | -CH₂-Cl |

| ~3.0 | t | 2H | Pyrazole-CH₂- |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~135 | C-3, C-5 |

| ~115 | C-4 |

| ~45 | -CH₂-Cl |

| ~30 | Pyrazole-CH₂- |

Table 3: Predicted Key IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3150-3000 | Medium, Broad | N-H stretch |

| 2950-2850 | Medium | C-H stretch (aliphatic) |

| ~1550 | Medium | C=N stretch |

| ~1450 | Medium | C=C stretch |

| 750-700 | Strong | C-Cl stretch |

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Relative Intensity | Assignment |

| 130/132 | High | [M]⁺ / [M+2]⁺ |

| 95 | Medium | [M - Cl]⁺ |

| 81 | High | [M - CH₂Cl]⁺ |

| 67 | Medium | [M - C₂H₄Cl]⁺ |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of this compound are based on the analysis of structurally similar compounds, including 4-chloro-1H-pyrazole and other substituted pyrazoles.[1][2]

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their connectivity.

-

N-H Proton (~12.5 ppm): The proton attached to the nitrogen of the pyrazole ring is expected to be a broad singlet at a downfield chemical shift due to its acidic nature and potential for hydrogen bonding.

-

Pyrazole Protons H-3 and H-5 (~7.5 ppm): Due to the symmetry of the 4-substituted pyrazole ring, the protons at positions 3 and 5 are chemically equivalent and are expected to appear as a singlet.

-

Chloroethyl Protons (-CH₂-Cl, ~3.8 ppm and Pyrazole-CH₂-, ~3.0 ppm): The two methylene groups of the chloroethyl side chain are diastereotopic and will appear as two distinct triplets due to coupling with each other. The methylene group attached to the chlorine atom is expected to be further downfield due to the electron-withdrawing effect of the chlorine.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the number of different types of carbon atoms in the molecule.

-

Pyrazole Carbons (C-3, C-5 at ~135 ppm and C-4 at ~115 ppm): Similar to the proton NMR, the C-3 and C-5 carbons are equivalent and will appear as a single peak. The C-4 carbon, to which the chloroethyl group is attached, will have a distinct chemical shift.

-

Chloroethyl Carbons (-CH₂-Cl at ~45 ppm and Pyrazole-CH₂- at ~30 ppm): The two carbons of the ethyl chain will show distinct signals. The carbon atom bonded to the chlorine will be at a higher chemical shift compared to the carbon attached to the pyrazole ring.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve ~10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse proton spectrum.

-

Set the spectral width to cover the range of -2 to 16 ppm.

-

Use a sufficient number of scans (e.g., 16) to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a larger number of scans (e.g., 1024) due to the lower natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The predicted IR spectrum of this compound is based on the characteristic vibrational frequencies of its functional groups.[1]

-

N-H Stretch (3150-3000 cm⁻¹): A broad absorption in this region is characteristic of the N-H stretching vibration in the pyrazole ring, often broadened by hydrogen bonding.

-

C-H Stretch (aliphatic, 2950-2850 cm⁻¹): These absorptions arise from the stretching vibrations of the C-H bonds in the chloroethyl side chain.

-

C=N and C=C Stretches (~1550 and ~1450 cm⁻¹): These absorptions are due to the stretching vibrations of the double bonds within the pyrazole ring.

-

C-Cl Stretch (750-700 cm⁻¹): A strong absorption in this region is indicative of the C-Cl stretching vibration.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: The spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record the spectrum over the range of 4000 to 400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 32) to obtain a high-quality spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. The predicted mass spectrum of this compound is based on its molecular formula and expected fragmentation pathways.

-

Molecular Ion Peak ([M]⁺, m/z 130/132): The molecular ion peak will appear as a pair of peaks with an intensity ratio of approximately 3:1, which is characteristic of the presence of one chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes).

-

Major Fragmentation Peaks:

-

[M - Cl]⁺ (m/z 95): Loss of a chlorine radical.

-

[M - CH₂Cl]⁺ (m/z 81): Loss of a chloromethyl radical.

-

[M - C₂H₄Cl]⁺ (m/z 67): Cleavage of the entire chloroethyl side chain.

-

Fragmentation Pathway

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule.

-

Instrumentation: Use a quadrupole or time-of-flight (TOF) mass spectrometer.

-

Acquisition:

-

Scan a mass range that includes the expected molecular ion (e.g., m/z 50-200).

-

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the spectroscopic data for this compound. The interpretations are grounded in the fundamental principles of each spectroscopic technique and supported by data from closely related compounds. By following the detailed experimental protocols, researchers can confidently acquire and interpret the spectroscopic data for this important synthetic intermediate, ensuring the quality and integrity of their research in drug discovery and development.

References

-

Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. [Link]

-

PubChem. 4-(2-chloroethyl)-3-cyclobutyl-5-ethyl-1H-pyrazole. [Link]

-

ResearchGate. Synthesis and characterization of some symmetrical substituted 1-(2-chloroethyl)pyrazole-based chalcogenides. [Link]

-

PubChemLite. 4-(2-chloroethyl)-1,3,5-trimethyl-1h-pyrazole. [Link]

-

PubChem. 1H-Pyrazole, 4-chloro-. [Link]

-

Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PubMed Central. [Link]

- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. [No Source Found]

-

PubChemLite. This compound. [Link]

-

NMR SPECTRA OF CHAPTER 1. AIR Unimi. [Link]

-

1-[(4-chloro-1-ethyl-1H-pyrazol-3-yl)carbonyl]-2-methylpiperidine - Optional[FTIR] - Spectrum. SpectraBase. [Link]

-

Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). MDPI. [Link]

-

1H-Pyrazole. NIST WebBook. [Link]

Sources

An In-depth Technical Guide to 4-(2-chloroethyl)-1H-pyrazole (CAS Number: 438475-37-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-chloroethyl)-1H-pyrazole, with CAS number 438475-37-7, is a heterocyclic building block of significant interest in medicinal chemistry and synthetic organic chemistry. Its bifunctional nature, possessing both a reactive chloroethyl group and a versatile pyrazole core, makes it a valuable intermediate for the synthesis of a wide range of complex molecules, including potent biological modulators. This guide provides a comprehensive overview of its properties, synthesis, reactivity, applications, and associated hazards, tailored for professionals in research and drug development.

Physicochemical Properties

This compound is typically a solid or liquid at room temperature with a molecular weight of 130.58 g/mol .[1] Key identifiers and properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 438475-37-7 | [1] |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₅H₇ClN₂ | [1] |

| Molecular Weight | 130.58 g/mol | [1] |

| Physical Form | Solid or liquid | [1] |

| Boiling Point | 282.9±15.0 °C at 760 mmHg | |

| InChI Key | KBGYVEMTQPFYBN-UHFFFAOYSA-N | [1] |

| Purity (typical) | 98% | [1] |

| Storage | Inert atmosphere, room temperature or 4°C | [1] |

Synthesis and Characterization

A general workflow for the synthesis of pyrazole derivatives is depicted below:

Caption: General synthesis of pyrazoles.

Characterization:

The structural confirmation of this compound relies on standard spectroscopic techniques.

-

NMR Spectroscopy:

-

¹H NMR: Expected signals would include those for the two protons on the pyrazole ring (distinct chemical shifts for H3 and H5), and two triplets corresponding to the methylene protons of the chloroethyl group. The NH proton of the pyrazole ring may appear as a broad singlet.

-

¹³C NMR: Resonances for the three pyrazole carbons and the two carbons of the chloroethyl side chain would be observed.

-

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of a chlorine atom.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching of the pyrazole ring, C-H stretching of the aromatic and aliphatic portions, C=C and C=N stretching of the pyrazole ring, and a C-Cl stretching vibration.

Reactivity and Mechanism of Action

The reactivity of this compound is dominated by the chloroethyl group, which is a good electrophile susceptible to nucleophilic substitution reactions. This makes the compound an excellent reagent for introducing a pyrazol-4-ylethyl moiety onto various nucleophiles such as amines, phenols, and thiols.

The pyrazole ring itself can also undergo reactions. The N1 position can be alkylated, although this is often less favorable than substitution at the chloroethyl group under neutral or basic conditions. The choice of reaction conditions can direct the selectivity of the reaction.

Caption: Reactivity of the chloroethyl group.

Applications in Drug Discovery and Medicinal Chemistry

A significant application of this compound is in the synthesis of G protein-coupled receptor (GPCR) modulators. A recent patent application describes its use in the preparation of GPR35 modulators. GPR35 is a receptor implicated in various physiological and pathological processes, making it an attractive target for drug discovery.

Experimental Protocol: Synthesis of a GPR35 Modulator Intermediate

The following is a representative, step-by-step methodology adapted from patent literature for the synthesis of a GPR35 modulator intermediate using this compound.

-

Reaction Setup: To a solution of a phenolic precursor (e.g., a substituted hydroxyphenyl benzamide) in a suitable solvent such as N,N-dimethylformamide (DMF), add a base (e.g., potassium carbonate).

-

Addition of Alkylating Agent: Add this compound to the reaction mixture.

-

Reaction Conditions: Heat the mixture at an elevated temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-(4-(2-(1H-pyrazol-4-yl)ethoxy)phenyl)benzamide derivative.

Caption: Synthesis of a GPR35 modulator intermediate.

Hazards and Safety Information

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

GHS Hazard Classification:

-

Pictograms:

-

Corrosion

-

Exclamation mark

-

-

Signal Word: Danger

-

Hazard Statements:

-

H302: Harmful if swallowed.[2]

-

H314: Causes severe skin burns and eye damage.

-

-

Precautionary Statements:

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Toxicology Insights:

While specific toxicological studies on this compound are not extensively published, the presence of the chloroethyl group warrants caution. Chloroethyl-substituted compounds can act as alkylating agents in biological systems, potentially leading to cytotoxicity. The reactivity of such compounds with biological nucleophiles like DNA and proteins is a known mechanism of toxicity for some related substances.[3] Therefore, exposure should be minimized through the use of appropriate personal protective equipment and engineering controls.

Conclusion

This compound is a valuable and versatile building block for synthetic and medicinal chemists. Its utility in the construction of complex molecules, particularly in the field of GPCR modulation, highlights its importance in modern drug discovery. Researchers and scientists using this compound should be well-versed in its properties, reactivity, and, most importantly, its associated hazards to ensure safe and effective application in their research endeavors. This guide serves as a foundational resource to support such efforts.

References

- Google Patents. WO2024184650A1 - Bicyclic heteroaryl compounds for use as gpr35 modulators.

-

MDPI. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Available from: [Link]

-

Brieflands. Chemical Safety Concerns of Sulfur Mustard Analog, 2-Chloroethyl Ethyl Sulfide, in Laboratory Study. Available from: [Link]

-

MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]

-

MDPI. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Available from: [Link]

-

MDPI. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Available from: [Link]

-

PubChem. 1-(2-Chloroethyl)-1H-pyrazole. Available from: [Link]

-

Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link]

-

ResearchGate. 1 H and 13 C NMR spectral characteristics of 1H-pyrazole. Available from: [Link]

Sources

Biological potential of pyrazole-containing compounds

An In-Depth Technical Guide to the Biological Potential of Pyrazole-Containing Compounds

Authored by: A Senior Application Scientist

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1][2] Recognized as a "privileged scaffold," its versatile structure is integral to numerous clinically approved drugs, demonstrating a vast spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties.[3][4][5] The unique physicochemical characteristics of the pyrazole core, such as its capacity to function as both a hydrogen bond donor and acceptor, contribute significantly to the favorable pharmacokinetic and pharmacodynamic profiles of drug candidates.[6][7] This guide provides a comprehensive overview of contemporary synthetic methodologies, key therapeutic applications with mechanistic insights, detailed experimental protocols, and the critical structure-activity relationships that govern the biological potential of this remarkable heterocyclic system.

The Pyrazole Scaffold: Physicochemical Properties and Synthetic Versatility

The pyrazole ring's aromaticity and the presence of two nitrogen atoms endow it with unique electronic properties.[6] The ring system is relatively stable to oxidation but can undergo electrophilic substitution, typically at the C4 position.[8] The N1 nitrogen can be easily deprotonated and subsequently alkylated or acylated, providing a key handle for structural modification.[8] This synthetic tractability has allowed for the creation of vast libraries of pyrazole derivatives.

Core Synthetic Strategies

The construction of the pyrazole ring has evolved from classical condensation reactions to highly efficient modern catalytic and multicomponent strategies, offering improved yields, regioselectivity, and access to a broader chemical space.[1][9]

-

Knorr Pyrazole Synthesis (and variations): The foundational method involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[10][11] This remains a robust and widely used strategy for creating diverse pyrazole structures. A common variation utilizes the reaction of α,β-unsaturated ketones (chalcones) with hydrazines.[10][12]

-

[3+2] Dipolar Cycloaddition: This powerful strategy involves the reaction of a 1,3-dipole, such as a diazo compound or a nitrilimine, with a dipolarophile like an alkyne or alkene to form the five-membered ring.[1][10]

-

Multicomponent Reactions (MCRs): MCRs offer significant advantages in efficiency by combining three or more reactants in a single pot to generate complex pyrazole structures, minimizing waste and purification steps.[1]

Caption: Key synthetic pathways to the pyrazole core.

Anti-inflammatory Activity: Selective COX-2 Inhibition

Perhaps the most well-known application of pyrazole-containing compounds is in the treatment of inflammation.[13] The discovery of selective cyclooxygenase-2 (COX-2) inhibitors revolutionized the management of inflammatory disorders by offering efficacy comparable to traditional NSAIDs while minimizing gastrointestinal side effects associated with COX-1 inhibition.[14]

Mechanism of Action: The Case of Celecoxib

Celecoxib, a diaryl-substituted pyrazole, is a cornerstone of selective COX-2 inhibition.[15] Its mechanism relies on the selective inhibition of the COX-2 enzyme, which is responsible for converting arachidonic acid into prostaglandins—key mediators of pain and inflammation.[16][17] The chemical structure of celecoxib is crucial for its selectivity; its polar sulfonamide side chain binds to a hydrophilic side pocket region present in the active site of COX-2, an area that is absent in the COX-1 isoform.[18][14] This structural difference allows celecoxib to preferentially block the pro-inflammatory actions of COX-2 while sparing the gastroprotective functions of COX-1.[14]

Caption: Mechanism of COX-2 inhibition by pyrazole derivatives.

Structure-Activity Relationship (SAR) for COX-2 Inhibition

The development of selective COX-2 inhibitors has generated key SAR insights:

-

1,5-Diaryl Substitution: A 1,5-diarylpyrazole scaffold is a common feature.

-

Sulfonamide/Methylsulfone Moiety: A para-sulfonamide or methylsulfone group on one of the phenyl rings (typically at the N1 position) is critical for binding to the specific side pocket of the COX-2 enzyme.[18]

-

Trifluoromethyl Group: The presence of a CF3 group, as seen in celecoxib at the C3 position, often enhances potency and selectivity.[15]

Anticancer Potential: A Multi-Targeted Approach

The pyrazole scaffold is a prolific source of anticancer agents, with derivatives demonstrating activity against a wide array of cancer cell lines and tumor types.[19][20] Their mechanism of action is diverse, often involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[20][21]

Key Molecular Targets

-

Kinase Inhibition: Many pyrazole derivatives function as potent inhibitors of various protein kinases, such as Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Bruton's Tyrosine Kinase (BTK).[20] For example, some pyrazole carbaldehyde derivatives have been identified as potent PI3 kinase inhibitors, showing excellent cytotoxicity against breast cancer cells.[19]

-

Tubulin Polymerization Inhibition: Certain pyrazole analogs act as microtubule-destabilizing agents, arresting the cell cycle at the G2/M phase and inducing apoptosis.[21] Compounds with a 3,4,5-trimethoxyphenyl group have shown significant antimitotic effects.[21]

-

Apoptosis Induction: Beyond cell cycle arrest, pyrazole compounds can induce apoptosis through various mechanisms, including the activation of caspases (CASP3, CASP9) and the inhibition of anti-apoptotic molecules like PDK1 and AKT1.[17]

Table 1: Examples of Pyrazole Derivatives and Their Anticancer Activity

| Compound Class | Target | Cancer Cell Line | Reported Activity (IC50) | Reference |

| Pyrazole Benzothiazole Hybrids | Angiogenesis | HT29, PC3, A549 | 3.17 - 6.77 µM | [19] |

| Pyrazole Carbaldehyde Derivatives | PI3 Kinase | MCF7 (Breast) | 0.25 µM | [19] |

| 1,3,4-Trisubstituted Pyrazoles | Not Specified | HeLa (Cervix) | 4.94 µM | [21] |

| Pyrazole Chalcones | Not Specified | MCF-7 (Breast) | 5.8 µM | [22] |

Antimicrobial and Antiviral Applications

The structural versatility of pyrazoles has been leveraged to develop agents against various pathogens.[12][23] Pyrazole derivatives have demonstrated a broad spectrum of activity, including antibacterial, antifungal, and antiviral effects.[3][24]

-

Antibacterial Activity: Pyrazole-containing compounds have shown efficacy against both Gram-positive (e.g., S. aureus) and Gram-negative (e.g., P. aeruginosa) bacteria.[25] The fusion of pyrazole with other heterocyclic rings, such as thiazole or quinoline, has yielded potent hybrid molecules.[25][26] Some imidazo-pyridine substituted pyrazoles have demonstrated broad-spectrum antibacterial activity superior to ciprofloxacin.[25]

-

Antiviral Activity: The pyrazole nucleus is a component of compounds investigated for activity against various viruses, including HIV.[23]

Neuroprotective Properties and CNS Applications

Recent research has highlighted the potential of pyrazole derivatives in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease.[6][27] The pyrazole scaffold's ability to act as both a hydrogen-bond donor and acceptor allows it to interact effectively with biological targets in the central nervous system (CNS).[6]

-

Mechanism in Neurodegeneration: Pyrazoline derivatives have been found to inhibit enzymes such as monoamine oxidase (MAO-A and MAO-B) and acetylcholinesterase (AChE), which are key targets in the treatment of depression and Alzheimer's disease, respectively.[28][29]

-

Cannabinoid Receptor Antagonism: Pyrazole derivatives like Rimonabant were developed as potent and specific antagonists for the brain cannabinoid receptor (CB1).[13][30] Structure-activity studies revealed that specific substitutions at the C3, C5, and N1 positions of the pyrazole ring are crucial for high-affinity binding and antagonist activity.[30]

Experimental Protocols: A Guide for the Bench Scientist

The following protocols are provided as validated starting points for the synthesis and biological evaluation of novel pyrazole compounds.

Protocol: Synthesis of a 1,5-Diarylpyrazole via Chalcone Cyclization

This protocol describes a common and reliable method for synthesizing pyrazoles, which is a foundational step for creating libraries for screening.

Causality: This two-step approach is chosen for its robustness. The initial Claisen-Schmidt condensation to form the chalcone intermediate is highly efficient for a wide range of aldehydes and ketones. The subsequent cyclization with a substituted hydrazine is a classic, high-yielding method to form the thermodynamically stable pyrazole ring.

-

Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation)

-

In a round-bottom flask, dissolve an appropriate acetophenone (1.0 eq) and an aromatic aldehyde (1.0 eq) in ethanol.

-

Cool the mixture in an ice bath and add an aqueous solution of NaOH (2.0 eq) dropwise with constant stirring.

-

Allow the reaction to stir at room temperature for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone.

-

Filter the solid, wash thoroughly with water until neutral, and dry. Recrystallize from ethanol to obtain the pure chalcone intermediate.

-

-

Step 2: Pyrazole Formation

-

Suspend the synthesized chalcone (1.0 eq) in glacial acetic acid or ethanol.

-

Add the desired hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine, or a therapeutically relevant variant like 4-sulfonamidophenyl hydrazine hydrochloride) (1.1 eq).[1]

-

Heat the mixture to reflux for 6-12 hours, monitoring by TLC.

-

After cooling to room temperature, pour the reaction mixture into ice water.

-

Collect the resulting solid precipitate by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol) to yield the final 1,5-diarylpyrazole.[1]

-

Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol outlines a common method for assessing the inhibitory activity and selectivity of synthesized compounds against COX enzymes.

Trustworthiness: This protocol is self-validating by including both a non-selective inhibitor (e.g., Indomethacin) and a selective COX-2 inhibitor (Celecoxib) as controls. This allows for the direct comparison of a novel compound's potency and selectivity against established standards, ensuring the reliability of the results.

-

Enzyme and Substrate Preparation:

-

Use commercially available human recombinant COX-1 and COX-2 enzymes.

-

Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing a heme cofactor and a reducing agent like glutathione.

-

Prepare a solution of arachidonic acid (substrate) in ethanol.

-

-

Assay Procedure:

-

In a 96-well plate, add the reaction buffer, the enzyme (either COX-1 or COX-2), and the test compound at various concentrations (typically a serial dilution). Include wells for a vehicle control (DMSO) and reference inhibitors (Indomethacin, Celecoxib).

-

Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the arachidonic acid substrate to all wells.

-

Incubate for a defined period (e.g., 10 minutes) at 37°C.

-

-

Detection and Analysis:

-

Stop the reaction by adding a quench solution (e.g., 1 M HCl).

-

Quantify the amount of prostaglandin E2 (PGE2) produced using a commercial ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).

-

Caption: Workflow for screening pyrazole anti-inflammatory agents.

Conclusion and Future Directions

The pyrazole scaffold is a testament to the power of heterocyclic chemistry in drug discovery. Its remarkable structural and electronic properties have made it a "privileged" core for developing therapeutics against a wide range of human diseases. From the well-established anti-inflammatory effects of COX-2 inhibitors to the promising multi-targeted approaches in cancer and the emerging potential in neurodegenerative disorders, pyrazole-containing compounds continue to be a fertile ground for innovation.

Future research will likely focus on the development of pyrazole derivatives with even greater target selectivity and improved safety profiles. The application of modern synthetic methods, computational docking studies, and high-throughput screening will undoubtedly accelerate the discovery of the next generation of pyrazole-based drugs, further solidifying the enduring legacy of this versatile heterocyclic scaffold in medicinal chemistry.

References

- Celecoxib - St

- Celebrex (Celecoxib) Pharmacology - News-Medical.Net.

- Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists.

- Celecoxib - Wikipedia.

- Recent Advances in the Development of Pyrazole Deriv

- "Review on Biological Activities of Pyrazole Derivatives" | Journal of Chemical Health Risks.

- Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020) - PMC - PubMed Central.

- Pyrazoles and Pyrazolines as Anti-Inflamm

- An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities.

- Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiprolifer

- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv

- Celecoxib P

- Recent Advancement of Pyrazole Scaffold Based Neuroprotective Agents: A Review | Request PDF - ResearchG

- An In-depth Technical Guide to the Discovery and Synthesis of Novel Pyrazole Compounds - Benchchem.

- Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic - IJPPR.

- (PDF)

- Synthesis and Antimicrobial Activity of Novel Pyrazole Deriv

- What is the mechanism of Celecoxib?

- Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Deriv

- Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies.

- Recent Advances in the Development of Pyrazole Deriv

- Review: Anticancer Activity Of Pyrazole - International Journal of Pharmaceutical Sciences.

- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm

- Pyrazole Ligands: Structure−Affinity/Activity Relationships and Estrogen Receptor-α-Selective Agonists | Journal of Medicinal Chemistry - ACS Public

- Current status of pyrazole and its biological activities - PMC - PubMed Central.

- Synthesis and Antimicrobial Evaluation of Some Pyrazole Deriv

- Pyrazoles as anticancer agents: Recent advances - SRR Public

- Antibacterial pyrazoles: tackling resistant bacteria - PMC - NIH.

- Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β.

- Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds - MDPI.

- Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Deriv

- An insight into pyrazole-containing compounds: Synthesis and pharmacological activities.

- Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Tre

- Synthesis and Pharmacological Activities of Pyrazole Deriv

- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider

- Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX - Slideshare.

- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents | ACS Omega.

- Pyrazole as an anti-inflammatory scaffold: A comprehensive review - ResearchG

- What are the side effects of Stanozolol?

- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review - ResearchG

- Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders | ACS Omega - ACS Public

- Stanozolol - Wikipedia.

- Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegener

- Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline.

- Recent Advances in the Synthesis of Pyrazole Deriv

- Stanozolol Uses, Benefits, Side Effects & Medicines - Zeelab Pharmacy.

- What is Stanozolol? | U.S. Anti-Doping Agency.

- Stanozolol Side Effects: Common, Severe, Long Term - Drugs.com.

Sources

- 1. benchchem.com [benchchem.com]

- 2. jchr.org [jchr.org]

- 3. jchr.org [jchr.org]

- 4. researchgate.net [researchgate.net]

- 5. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benthamdirect.com [benthamdirect.com]

- 8. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 15. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. news-medical.net [news-medical.net]

- 17. ClinPGx [clinpgx.org]

- 18. Celecoxib - Wikipedia [en.wikipedia.org]

- 19. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. ijpsjournal.com [ijpsjournal.com]

- 22. srrjournals.com [srrjournals.com]

- 23. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 24. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. researchgate.net [researchgate.net]

- 28. pubs.acs.org [pubs.acs.org]

- 29. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 30. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enduring Legacy of Pyrazole: A Technical Guide to its Synthesis, from Historical Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Core - A Cornerstone of Modern Chemistry

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a titan in the world of medicinal and agricultural chemistry. Its versatile structure has been integrated into a multitude of blockbuster drugs, including the anti-inflammatory agent celecoxib and the anti-obesity drug rimonabant, underscoring its profound impact on human health.[1][2] This guide provides a comprehensive exploration of the discovery and evolution of pyrazole synthesis, offering a deep dive into the core methodologies that have shaped this critical field of organic chemistry. From the seminal work of Ludwig Knorr to the sophisticated techniques of the 21st century, we will dissect the mechanisms, experimental protocols, and field-proven insights that empower researchers to harness the synthetic potential of this remarkable scaffold.

The Dawn of Pyrazole Synthesis: A Tale of Two Pioneers

The history of pyrazole synthesis is intrinsically linked to two German chemists, Ludwig Knorr and Hans von Pechmann, whose pioneering work in the late 19th century laid the foundational principles for this entire class of compounds.

1883: The Knorr Pyrazole Synthesis - A Serendipitous Discovery

In 1883, Ludwig Knorr, while investigating quinine derivatives, serendipitously discovered the first synthesis of a substituted pyrazole.[3][4] His work, "Einwirkung von Acetessigester auf Phenylhydrazin" (Action of Acetoacetic Ester on Phenylhydrazine), published in Berichte der deutschen chemischen Gesellschaft, described the condensation of ethyl acetoacetate with phenylhydrazine to produce 1-phenyl-3-methyl-5-pyrazolone.[3][5] This reaction, now famously known as the Knorr Pyrazole Synthesis , remains one of the most fundamental and widely used methods for constructing the pyrazole core.[5][6]

The elegance of the Knorr synthesis lies in its simplicity: the reaction of a 1,3-dicarbonyl compound with a hydrazine.[1][5] The mechanism, typically acid-catalyzed, involves an initial condensation to form a hydrazone intermediate, followed by intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.[1][2]

A critical consideration in the Knorr synthesis, particularly with unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity . The initial nucleophilic attack by the substituted hydrazine can occur at either of the two distinct carbonyl carbons, potentially leading to a mixture of two regioisomeric products.[7] The outcome is a delicate balance of steric and electronic factors, as well as reaction conditions.[7]

-

Electronic Effects: The more electrophilic carbonyl carbon is typically the site of initial attack. For instance, in a dicarbonyl with an electron-withdrawing group, the adjacent carbonyl is more reactive.

-

Steric Hindrance: Bulky substituents on either the dicarbonyl or the hydrazine can direct the reaction to the less sterically hindered carbonyl group.

-

Reaction pH: The acidity of the medium can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine, thereby influencing the initial point of attack and the final product ratio.[7]

This protocol is based on the original 1883 publication by Ludwig Knorr.[3]

Materials:

-

Phenylhydrazine (100 g)

-

Ethyl acetoacetate (125 g)

-

Reaction vessel suitable for heating on a water bath

Procedure:

-

Combine 100 g of phenylhydrazine and 125 g of ethyl acetoacetate in a reaction vessel at ambient temperature. An initial condensation will occur, forming an oily product and water.

-

Separate the water from the oily condensation product.

-

Heat the oily product on a water bath for an extended period to induce cyclization.

-

Upon cooling, the product solidifies. The solid 1-phenyl-3-methyl-5-pyrazolone is then collected. Modern procedures would typically include a recrystallization step from a solvent like ethanol for purification.[3]

Expanding the Armamentarium: Key Synthetic Methodologies

Following Knorr's discovery, the field of pyrazole synthesis rapidly expanded. Several other key methodologies have emerged, each offering unique advantages in terms of substrate scope, regioselectivity, and reaction conditions.

The Pechmann Pyrazole Synthesis: A 1,3-Dipolar Cycloaddition Approach

In 1898, Hans von Pechmann reported a different approach to pyrazole synthesis: the reaction of diazomethane with acetylene.[8][9] This reaction is a classic example of a 1,3-dipolar cycloaddition , a powerful tool in heterocyclic chemistry.[10]

The Pechmann synthesis involves the [3+2] cycloaddition of a diazo compound (the 1,3-dipole) with an alkyne (the dipolarophile) to form the pyrazole ring directly.[10] The analogous reaction with alkenes yields pyrazolines, which can then be oxidized to pyrazoles.

The reaction proceeds through a concerted pericyclic mechanism, where the three atoms of the diazo compound and two atoms of the alkyne come together in a single step to form the five-membered ring.

Sources

- 1. name-reaction.com [name-reaction.com]

- 2. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. jk-sci.com [jk-sci.com]

- 6. rsc.org [rsc.org]

- 7. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]

- 8. Hans von Pechmann [a.osmarks.net]

- 9. scribd.com [scribd.com]

- 10. Pechmann Pyrazole Synthesis [drugfuture.com]

An In-depth Technical Guide to the Safe Handling of 4-(2-chloroethyl)-1H-pyrazole

Abstract: This technical guide provides a comprehensive overview of the essential safety and handling precautions for 4-(2-chloroethyl)-1H-pyrazole, a heterocyclic compound with significant potential in synthetic chemistry and drug development. Based on its chemical structure, this compound is classified as corrosive and is a suspected alkylating agent, necessitating stringent safety protocols. This document outlines the toxicological rationale for these precautions and offers detailed, field-proven methodologies for risk assessment, personal protective equipment (PPE) selection, experimental procedures, spill control, and waste disposal. It is intended for researchers, chemists, and drug development professionals who handle this or structurally similar reagents.

Hazard Analysis and Toxicological Profile

Intrinsic Chemical Hazards